(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide
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Overview
Description
LY2510924 is a small cyclic peptide that acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This compound has shown significant antitumor activities in various cancer models, including solid tumors and breast cancer metastatic models . LY2510924 is currently in phase II clinical studies for cancer treatment .
Scientific Research Applications
It specifically blocks the binding of stromal cell-derived factor 1 (SDF-1) to CXCR4, thereby inhibiting SDF-1-induced cell migration and intracellular signaling . This inhibition has shown promising results in preclinical models of non-Hodgkin lymphoma, renal cell carcinoma, lung cancer, and colon cancer . Additionally, LY2510924 has been investigated for its ability to mobilize CD34+ hematopoietic stem cells into the peripheral blood, which could have applications in stem cell transplantation .
Preparation Methods
The synthesis of LY2510924 involves the preparation of a cyclic peptide structure. The synthetic route typically includes the formation of peptide bonds between amino acids, followed by cyclization to form the cyclic structure. The reaction conditions often involve the use of coupling reagents such as carbodiimides and protecting groups to ensure selective reactions . Industrial production methods for LY2510924 would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and purification processes to obtain the desired cyclic peptide with high purity .
Chemical Reactions Analysis
LY2510924 primarily undergoes peptide bond formation and cyclization reactions during its synthesis. The compound is stable under physiological conditions and does not exhibit significant reactivity towards common chemical reagents. The major products formed from these reactions are the cyclic peptide itself and any by-products from incomplete reactions or side reactions .
Mechanism of Action
LY2510924 exerts its effects by binding to the CXCR4 receptor and blocking the interaction between CXCR4 and its ligand, SDF-1 . This inhibition prevents the activation of multiple signal transduction pathways, including the PI3K/Akt and Ras/Raf/MAPK cascades, which are involved in tumor growth, metastasis, and survival . By blocking these pathways, LY2510924 effectively inhibits tumor cell migration, proliferation, and metastasis .
Comparison with Similar Compounds
LY2510924 is unique in its high potency and selectivity as a CXCR4 antagonist. Similar compounds include AMD3100 (plerixafor), which is also a CXCR4 antagonist used for stem cell mobilization . LY2510924 has shown greater efficacy in inhibiting tumor growth and metastasis in preclinical models . Other similar compounds include FC131 and BKT140, which also target the CXCR4 receptor but may differ in their binding affinities and pharmacokinetic profiles .
Properties
CAS No. |
1088715-84-7 |
---|---|
Molecular Formula |
C62H88N14O10 |
Molecular Weight |
1189.4 g/mol |
IUPAC Name |
(2S,5S,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide |
InChI |
InChI=1S/C62H88N14O10/c1-38(2)66-30-12-10-19-46(55(63)80)72-59(84)49-28-29-53(78)71-51(34-40-15-6-5-7-16-40)60(85)76-52(35-41-23-26-45(77)27-24-41)61(86)74-47(20-11-13-31-67-39(3)4)57(82)73-48(21-14-32-68-62(64)65)58(83)75-50(56(81)69-37-54(79)70-49)36-42-22-25-43-17-8-9-18-44(43)33-42/h5-9,15-18,22-27,33,38-39,46-52,66-67,77H,10-14,19-21,28-32,34-37H2,1-4H3,(H2,63,80)(H,69,81)(H,70,79)(H,71,78)(H,72,84)(H,73,82)(H,74,86)(H,75,83)(H,76,85)(H4,64,65,68)/t46-,47-,48+,49+,50-,51-,52-/m0/s1 |
InChI Key |
IJHWVENTEFSNBC-BCGYILBZSA-N |
Isomeric SMILES |
CC(C)NCCCC[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)N[C@@H](CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCN=C(N)N |
SMILES |
CC(C)NCCCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NC(CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCN=C(N)N |
Canonical SMILES |
CC(C)NCCCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NC(CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCN=C(N)N |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY2510924; LY-2510924; LY 2510924, Cyclo[Phe-Tyr-Lys(iPr)-D-Arg-2-Nal-Gly-D-Glu]-Lys(iPr)-NH2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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